molecular formula C17H23N7O2S B2876669 1-isopropyl-3,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034509-41-4

1-isopropyl-3,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2876669
CAS RN: 2034509-41-4
M. Wt: 389.48
InChI Key: JVNJPTVALFQFOW-UHFFFAOYSA-N
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Description

1-isopropyl-3,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H23N7O2S and its molecular weight is 389.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivities

This compound, by its structural attributes, aligns with research on pyrazoline benzensulfonamides, which are explored for their inhibitory activities against enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE). These compounds have been synthesized and investigated for their potential low cytotoxicity alongside their enzymatic inhibition capabilities, showcasing their relevance in the development of novel therapeutic agents (Ozmen Ozgun et al., 2019). Such research underscores the compound's potential application in designing drugs with multiple bioactivities, a crucial aspect in medicinal chemistry.

Antitumor and Antibacterial Applications

The structural motif of the compound bears resemblance to sulfonamide-based hybrids, which have demonstrated a wide range of pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, antitumor, and anti-inflammatory effects, among others (Ghomashi et al., 2022). The diversity in the biological activity of such compounds points towards their versatile applicability in addressing a variety of health conditions, including cancer and bacterial infections.

Carbonic Anhydrase Inhibition

A significant area of application for sulfonamide derivatives, including compounds with a pyrazole core, is the inhibition of carbonic anhydrase enzymes. These enzymes are involved in various physiological and pathological processes, making their inhibitors valuable for therapeutic applications. Compounds structurally related to the one described have shown potent inhibition against different human carbonic anhydrase isoforms, offering potential as candidates for drug development in conditions where CA activity is implicated (Marini et al., 2012).

properties

IUPAC Name

3,5-dimethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2S/c1-11(2)24-13(4)17(12(3)21-24)27(25,26)20-9-14-8-15(22-23(14)5)16-10-18-6-7-19-16/h6-8,10-11,20H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNJPTVALFQFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-3,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide

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